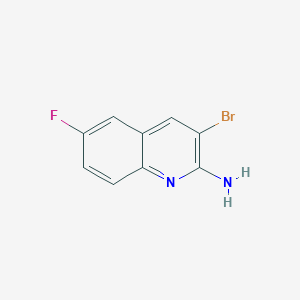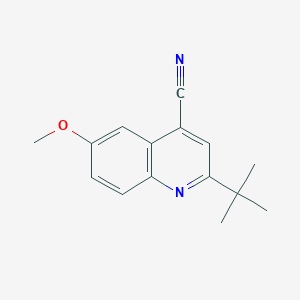
8-(Morpholin-4-yl)quinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Morpholinoquinoline-5,6-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, specifically at the 8th position. The quinoline core itself is a nitrogen-containing aromatic ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoquinoline-5,6-dione typically involves the functionalization of the quinoline coreThis can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced under basic conditions .
Industrial Production Methods: Industrial production of 8-Morpholinoquinoline-5,6-dione may involve large-scale oxidation processes using oxidizing agents such as dichromate or other suitable oxidants. The subsequent introduction of the morpholine group can be carried out in continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Morpholinoquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Dichromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Morpholinoquinoline-5,6-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinity and specificity of quinoline-based drugs .
Medicine: 8-Morpholinoquinoline-5,6-dione has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its derivatives have been explored for their anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and versatile heterocyclic structures .
Wirkmechanismus
The mechanism of action of 8-Morpholinoquinoline-5,6-dione involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the morpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Molecular Targets and Pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, inhibiting DNA synthesis.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
Vergleich Mit ähnlichen Verbindungen
Quinoline-5,8-dione: Lacks the morpholine group but shares the quinoline core.
8-Hydroxyquinoline: A precursor in the synthesis of 8-Morpholinoquinoline-5,6-dione.
Morpholinoquinoline Derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness: 8-Morpholinoquinoline-5,6-dione is unique due to the presence of both the morpholine and quinoline moieties, which confer distinct chemical and biological properties. The morpholine group enhances solubility and bioavailability, while the quinoline core provides a versatile scaffold for various biological activities .
Eigenschaften
CAS-Nummer |
21872-95-7 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
8-morpholin-4-ylquinoline-5,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2 |
InChI-Schlüssel |
YLADGLBABGIRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


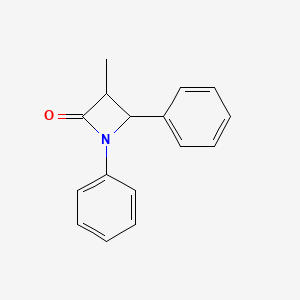
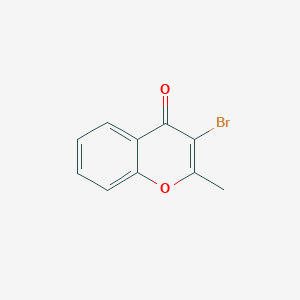
![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)



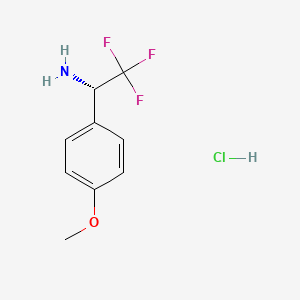
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)

